molecular formula C11H17NO5 B11748855 1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid

Cat. No.: B11748855
M. Wt: 243.26 g/mol
InChI Key: DVDCJFAAKUCEDC-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of interest due to its applications in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl-protected compounds can be scaled up using flow microreactor systems. These systems allow for continuous production and offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted products depending on the specific reaction conditions used.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively cleaved under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid is unique due to its specific structure, which combines the piperidine ring with the Boc protecting group. This combination allows for selective protection and deprotection of the amine functionality, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-4-5-7(8(12)13)9(14)15/h7H,4-6H2,1-3H3,(H,14,15)

InChI Key

DVDCJFAAKUCEDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1=O)C(=O)O

Origin of Product

United States

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